N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
The compound belongs to a class of chemicals that exhibit significant biochemical properties, including potential antimicrobial and anticancer activities. Its structure suggests a complex synthesis pathway and the potential for diverse chemical reactions and interactions due to the presence of multiple functional groups, such as amide, carboxamide, and thiazole.
Synthesis Analysis
The synthesis of similar thiazolidin-based compounds involves multi-step reactions, starting from basic building blocks to achieve the desired complex structures. For example, new N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides have been synthesized and shown antimicrobial activity, suggesting a method that could potentially be adapted for our target compound (Incerti et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to our target has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction, which are essential for confirming the presence of specific functional groups and the overall architecture of the molecule (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical behavior of thiazolidin-based compounds includes the ability to undergo various reactions, such as cyclocondensation, which can lead to the formation of new heterocyclic assemblies. Such reactivity is crucial for the development of compounds with potential biological applications (Obydennov et al., 2017).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are fundamental for understanding the compound's behavior in biological systems. These properties can be influenced by the molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties of thiazolidin-based compounds are largely defined by their functional groups, leading to a wide range of interactions and reactivities. For instance, the presence of the carboxamide and thiazole groups can contribute to the compound's potential as a kinase inhibitor, as seen in related research on similar compounds (Lombardo et al., 2004).
Scientific Research Applications
Synthesis and Characterization
Research in the field of organic and medicinal chemistry often involves the synthesis and characterization of novel compounds for various applications, including pharmaceuticals. For example, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides demonstrates the creation of complex molecules with potential biological activity, characterized by methods such as IR, NMR, and Mass spectrometry (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Activity
The development of antimicrobial agents is a critical area of research, particularly with the rise of multidrug-resistant strains of bacteria and fungi. Studies have explored the antimicrobial properties of newly synthesized compounds, such as the evaluation of thiazole and pyrazole derivatives, which have shown promising activities against various pathogenic bacteria and fungi (Basavarajaiah & Mruthyunjayaswamy, 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that thiazole derivatives, which share a similar structure, have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit bacterial DNA gyrase , which is an essential enzyme involved in DNA replication.
Biochemical Pathways
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic profile of similar compounds, such as thiazole derivatives, has been found to be favorable .
Result of Action
Thiazole derivatives have been associated with a range of effects at the molecular and cellular level, including antimicrobial, anti-inflammatory, and cytotoxic effects .
properties
IUPAC Name |
N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-10(24)19-11-3-2-4-12(7-11)20-16(26)8-13-9-28-18(21-13)23-17(27)14-5-6-15(25)22-14/h2-4,7,9,14H,5-6,8H2,1H3,(H,19,24)(H,20,26)(H,22,25)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQOFWMLKQVESN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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